2-(Ethoxymethyl)thiophene
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Overview
Description
2-(Ethoxymethyl)thiophene is a heterocyclic compound that features a thiophene ring substituted with an ethoxymethyl group Thiophene itself is a five-membered ring containing four carbon atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethoxymethyl)thiophene typically involves the introduction of an ethoxymethyl group to a thiophene ring. One common method is the reaction of thiophene with ethoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and automated systems are often employed to ensure consistent product quality and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-(Ethoxymethyl)thiophene undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiophene ring can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Halogenating agents, Friedel-Crafts acylation reagents.
Major Products Formed
Oxidation: Thiophene sulfoxides, thiophene sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Halogenated thiophenes, acylated thiophenes.
Scientific Research Applications
2-(Ethoxymethyl)thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and polymers.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(Ethoxymethyl)thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. For example, thiophene derivatives have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in inflammatory processes . The ethoxymethyl group may enhance the compound’s binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound, a simple five-membered ring with sulfur.
2-Methylthiophene: A thiophene derivative with a methyl group at the 2-position.
2-Butylthiophene: A thiophene derivative with a butyl group at the 2-position.
Uniqueness
2-(Ethoxymethyl)thiophene is unique due to the presence of the ethoxymethyl group, which imparts distinct chemical and physical properties. This substitution can enhance solubility, reactivity, and potential biological activity compared to other thiophene derivatives.
Properties
CAS No. |
68100-12-9 |
---|---|
Molecular Formula |
C7H10OS |
Molecular Weight |
142.22 g/mol |
IUPAC Name |
2-(ethoxymethyl)thiophene |
InChI |
InChI=1S/C7H10OS/c1-2-8-6-7-4-3-5-9-7/h3-5H,2,6H2,1H3 |
InChI Key |
WYPGYMNZQXKDRR-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=CC=CS1 |
Origin of Product |
United States |
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